molecular formula C12H24O3S3 B14491107 1,7,13-Trioxa-4,10,16-trithiacyclooctadecane CAS No. 63919-49-3

1,7,13-Trioxa-4,10,16-trithiacyclooctadecane

Cat. No.: B14491107
CAS No.: 63919-49-3
M. Wt: 312.5 g/mol
InChI Key: ZMYZNRZQXMZTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7,13-Trioxa-4,10,16-trithiacyclooctadecane is a macrocyclic compound with the molecular formula C12H24O3S3. It is characterized by the presence of three oxygen atoms and three sulfur atoms within an 18-membered ring structure . This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,13-Trioxa-4,10,16-trithiacyclooctadecane typically involves the cyclization of linear precursors containing the necessary oxygen and sulfur atoms. One common method involves the reaction of diethylene glycol with thioethylene glycol under acidic conditions to form the desired macrocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the formation of the macrocycle without significant side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,7,13-Trioxa-4,10,16-trithiacyclooctadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

1,7,13-Trioxa-4,10,16-trithiacyclooctadecane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,7,13-Trioxa-4,10,16-trithiacyclooctadecane involves its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the macrocyclic ring act as donor atoms, coordinating with metal ions to form chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of three oxygen and three sulfur atoms within the macrocyclic ring. This arrangement provides distinct coordination properties and reactivity compared to other similar compounds .

Properties

CAS No.

63919-49-3

Molecular Formula

C12H24O3S3

Molecular Weight

312.5 g/mol

IUPAC Name

1,7,13-trioxa-4,10,16-trithiacyclooctadecane

InChI

InChI=1S/C12H24O3S3/c1-7-16-9-3-14-5-11-18-12-6-15-4-10-17-8-2-13-1/h1-12H2

InChI Key

ZMYZNRZQXMZTDM-UHFFFAOYSA-N

Canonical SMILES

C1CSCCOCCSCCOCCSCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.